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molecular formula C11H7NO B1610407 3-Hydroxy-2-naphthonitrile CAS No. 52449-77-1

3-Hydroxy-2-naphthonitrile

Cat. No. B1610407
M. Wt: 169.18 g/mol
InChI Key: JWPUYMTZIAJFKX-UHFFFAOYSA-N
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Patent
US05840739

Procedure details

A mixture of 19 (4.96 g, 21.6 mmol) and thionyl chloride (6.32 ml, 86.4 mmol) was heated under reflux for 2 hours. The solution was concentrated in vacuo to dryness. The residue was taken up in water (10 ml), methanol (200 ml) and 1N NaOH solution (75 ml). The solution was stirred at room temperature for 19 hours and concentrated. Chromatography, eluting with 1:1 cyclohexane/ethyl acetate, provided 2.41 g (66%) of 20 as yellow crystals, mp 188°-189° C. (lit. mp 188°-189° C.).
Name
19
Quantity
4.96 g
Type
reactant
Reaction Step One
Quantity
6.32 mL
Type
reactant
Reaction Step One
Name
Yield
66%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:6]([C:15]([NH2:17])=O)=[CH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2)(=O)C.S(Cl)(Cl)=O>>[OH:4][C:5]1[C:6]([C:15]#[N:17])=[CH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2

Inputs

Step One
Name
19
Quantity
4.96 g
Type
reactant
Smiles
C(C)(=O)OC=1C(=CC2=CC=CC=C2C1)C(=O)N
Name
Quantity
6.32 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo to dryness
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Chromatography, eluting with 1:1 cyclohexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
OC=1C(=CC2=CC=CC=C2C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.41 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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